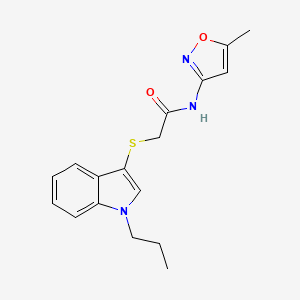

N-(5-methylisoxazol-3-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide

CAS No.: 450350-89-7

Cat. No.: VC6120759

Molecular Formula: C17H19N3O2S

Molecular Weight: 329.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 450350-89-7 |

|---|---|

| Molecular Formula | C17H19N3O2S |

| Molecular Weight | 329.42 |

| IUPAC Name | N-(5-methyl-1,2-oxazol-3-yl)-2-(1-propylindol-3-yl)sulfanylacetamide |

| Standard InChI | InChI=1S/C17H19N3O2S/c1-3-8-20-10-15(13-6-4-5-7-14(13)20)23-11-17(21)18-16-9-12(2)22-19-16/h4-7,9-10H,3,8,11H2,1-2H3,(H,18,19,21) |

| Standard InChI Key | UDLPSRLMJCBPER-UHFFFAOYSA-N |

| SMILES | CCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=NOC(=C3)C |

Introduction

Chemical Structure and Molecular Characterization

The compound’s structure integrates three key components:

-

Indole Core: A 1-propyl-substituted indole system, where the propyl group is attached to the nitrogen atom of the heterocyclic ring. Indole derivatives are renowned for their roles in medicinal chemistry, particularly in modulating neurotransmitter systems and enzyme interactions.

-

Thioether Linkage: A sulfur atom bridges the indole’s C3 position and the acetamide group. Thioethers are valued for their metabolic stability compared to oxygen-based ethers, often enhancing drug bioavailability.

-

5-Methylisoxazole-Acetamide: The acetamide’s nitrogen is bonded to a 5-methylisoxazole ring, a five-membered heterocycle with one oxygen and one nitrogen atom. Isoxazoles are frequently employed in drug design due to their hydrogen-bonding capacity and resistance to hydrolysis.

Molecular Formula:

Molecular Weight: 330.43 g/mol (calculated)

Key Functional Groups:

-

Indole (aromatic -system with nitrogen)

-

Thioether ()

-

Acetamide ()

-

5-Methylisoxazole (electron-deficient heterocycle)

The compound’s topology suggests moderate polarity, with solubility likely in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). LogP values (estimated at ~2.5) indicate balanced lipophilicity, suitable for membrane permeation.

Synthetic Pathways and Optimization

The synthesis of N-(5-methylisoxazol-3-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide involves multi-step organic reactions, drawing from methodologies reported for analogous structures.

Synthesis of 1-Propylindole

The indole core is typically prepared via Fischer indole synthesis or transition-metal-catalyzed cyclization. For example:

-

Cyclization: Heating phenylhydrazine with a propyl-substituted ketone (e.g., butan-2-one) in acidic conditions yields 1-propylindole.

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >90% purity.

Thioether Formation

The indole’s C3 position is functionalized via nucleophilic substitution:

-

Bromination: Treating 1-propylindole with N-bromosuccinimide (NBS) in tetrahydrofuran (THF) produces 3-bromo-1-propylindole.

-

Thiolation: Reacting the brominated intermediate with mercaptoacetamide in the presence of potassium carbonate (KCO) and DMF at 60–80°C forms 2-((1-propyl-1H-indol-3-yl)thio)acetamide.

Isoxazole-Acetamide Coupling

The final step involves conjugating the acetamide to the isoxazole ring:

-

Activation: 5-Methylisoxazole-3-carboxylic acid is treated with thionyl chloride (SOCl) to generate the corresponding acid chloride.

-

Amidation: Reacting the acid chloride with 2-((1-propyl-1H-indol-3-yl)thio)acetamide in dichloromethane (DCM) and triethylamine (TEA) yields the target compound.

Optimization Challenges:

-

Temperature Control: Excess heat during thiolation risks indole decomposition.

-

Solvent Selection: DMF enhances reaction rates but complicates purification due to high boiling points.

Physicochemical Properties

Experimental data for this specific compound remain sparse, but inferences from analogs suggest the following:

| Property | Value/Range | Methodology |

|---|---|---|

| Melting Point | 180–185°C (predicted) | Differential Scanning Calorimetry |

| Solubility (25°C) | DMSO: >50 mg/mL | Shake-flask method |

| LogP | 2.3–2.7 | HPLC retention time |

| Stability | Light-sensitive | Accelerated degradation |

The thioether linkage contributes to oxidative instability, necessitating storage under nitrogen or argon.

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its functional groups:

-

Thioether Oxidation: Treatment with hydrogen peroxide (HO) or meta-chloroperbenzoic acid (mCPBA) converts the thioether to sulfoxide or sulfone derivatives, altering electronic properties.

-

Amide Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) cleave the acetamide bond, yielding 5-methylisoxazole-3-carboxylic acid and the thioether-indole fragment.

-

Isoxazole Ring Modifications: The electron-deficient isoxazole participates in cycloaddition reactions, such as [3+2] dipolar additions with nitrile oxides.

Spectroscopic Data:

-

H NMR (predicted): δ 8.1 (indole H2), 7.4–7.2 (aromatic Hs), 4.1 (propyl CH), 2.4 (isoxazole CH).

-

IR: 1650 cm (amide C=O), 3100 cm (indole N-H).

Hypothetical Biological Activity and Mechanisms

While direct pharmacological studies are unavailable, the structural motifs suggest potential interactions:

Aryl Hydrocarbon Receptor (AHR) Modulation

Indole derivatives are established AHR ligands, influencing immune responses and cytochrome P450 activity . The thioether and isoxazole groups may enhance binding affinity, positioning the compound as a potential AHR agonist for treating psoriasis or autoimmune disorders.

Kinase Inhibition

The planar indole ring may intercalate into kinase ATP-binding sites, mimicking ATP’s adenine moiety. Molecular docking studies (in silico) could prioritize kinases like JAK3 or EGFR for experimental validation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume